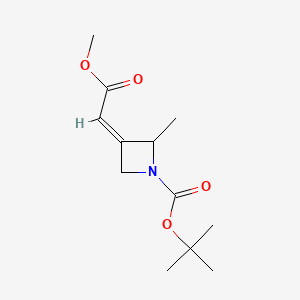
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing rings. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with (N-Boc-azetidin-3-one).
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the intermediate (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target compound.
Analyse Des Réactions Chimiques
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate has several scientific research applications :
Organic Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug discovery and development.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate can be compared with other azetidine derivatives :
N-Boc-azetidin-3-one: A precursor in the synthesis of the target compound.
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with similar synthetic routes.
3-(Acetoxymethyl)azetidines: Functionalized azetidine derivatives with different substituents.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h6,8H,7H2,1-5H3/b9-6- |
Clé InChI |
GZQOKCJBGCLLRP-TWGQIWQCSA-N |
SMILES isomérique |
CC1/C(=C\C(=O)OC)/CN1C(=O)OC(C)(C)C |
SMILES canonique |
CC1C(=CC(=O)OC)CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)





![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
